molecular formula C11H9NO2S B3004821 N-(3-hydroxyphenyl)thiophene-2-carboxamide CAS No. 307525-91-3

N-(3-hydroxyphenyl)thiophene-2-carboxamide

Cat. No.: B3004821
CAS No.: 307525-91-3
M. Wt: 219.26
InChI Key: KMQXHRCPJAMIKP-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)thiophene-2-carboxamide is an organic compound with the molecular formula C11H9NO2S and a molecular weight of 219.26 g/mol . This compound features a thiophene ring substituted with a carboxamide group and a hydroxyphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)thiophene-2-carboxamide typically involves the reaction of 3-hydroxyaniline with thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, etc.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3-hydroxyphenyl)thiophene-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)pyridine-3-carboxamide
  • 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxamide
  • 3-(4-Hydroxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)propionamide
  • 2-(Thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid

Uniqueness

N-(3-hydroxyphenyl)thiophene-2-carboxamide is unique due to the presence of both a hydroxyphenyl group and a thiophene ring, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields .

Properties

IUPAC Name

N-(3-hydroxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-9-4-1-3-8(7-9)12-11(14)10-5-2-6-15-10/h1-7,13H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQXHRCPJAMIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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